Alexa Fluor 430
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alexa Fluor 430 is a bright, green-fluorescent dye widely used in scientific research for its exceptional brightness and photostability. It is water-soluble and pH-insensitive from pH 4 to pH 10, making it ideal for various applications in imaging and flow cytometry .
Preparation Methods
Alexa Fluor 430 is typically synthesized as a succinimidyl ester (NHS ester), which reacts efficiently with primary amines of proteins to form stable dye-protein conjugates . The synthetic route involves dissolving the NHS ester in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and reacting it in a 0.1–0.2 M sodium bicarbonate buffer (pH 8.3) at room temperature for 1 hour . Industrial production methods follow similar protocols, ensuring high purity and consistency.
Chemical Reactions Analysis
Alexa Fluor 430 primarily undergoes substitution reactions, where the NHS ester reacts with primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . Common reagents include DMF, DMSO, and sodium bicarbonate buffer. The major product formed is the this compound conjugate, which exhibits brighter fluorescence and greater photostability than other spectrally similar fluorophores .
Scientific Research Applications
Alexa Fluor 430 is extensively used in various scientific fields:
Mechanism of Action
Alexa Fluor 430 exerts its effects through fluorescence, where it absorbs light at a specific wavelength (excitation) and emits light at a longer wavelength (emission). The NHS ester reacts with primary amines on proteins and other molecules, forming stable conjugates that retain the dye’s fluorescent properties . This mechanism allows for the precise labeling and detection of target molecules in various applications.
Comparison with Similar Compounds
Alexa Fluor 430 is unique due to its bright fluorescence and photostability. Similar compounds include:
Fluorescein-5-isothiocyanate (FITC): Another green-fluorescent dye with different spectral properties.
Alexa Fluor 546: A yellow-to-red fluorescent dye with a different excitation and emission spectrum.
PBXL-1: A fluorescent compound with distinct spectral characteristics.
This compound stands out for its water solubility, pH insensitivity, and high quantum yield, making it a preferred choice for many researchers .
Properties
Molecular Formula |
C32H42F3N3O9S |
---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium |
InChI |
InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3 |
InChI Key |
WEJVZSAYICGDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.